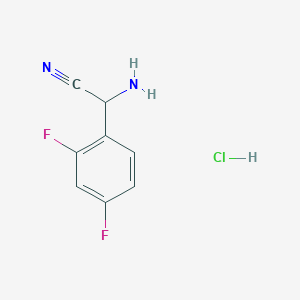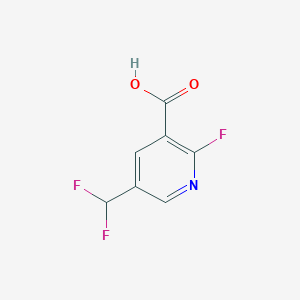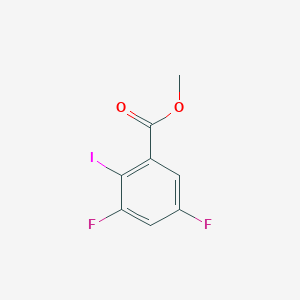
Methyl 3,5-difluoro-2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-difluoro-2-iodobenzoate is an organic compound with the molecular formula C8H5F2IO2 and a molecular weight of 298.03 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an iodine atom. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,5-difluoro-2-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3,5-difluorobenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction proceeds as follows:
Methyl 3,5-difluorobenzoate+I2+Oxidizing Agent→Methyl 3,5-difluoro-2-iodobenzoate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,5-difluoro-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Methyl 3,5-difluoro-2-iodobenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 3,5-difluoro-2-iodobenzoate depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution and coupling reactions . In biological systems, the fluorine atoms can enhance the compound’s binding affinity to target proteins, improving its efficacy as a drug candidate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,5-difluorobenzoate: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
Methyl 2-iodobenzoate: Lacks the fluorine atoms, which can affect its binding affinity and reactivity.
Methyl 3,5-dichloro-2-iodobenzoate: Chlorine atoms replace the fluorine atoms, potentially altering its chemical and biological properties.
Uniqueness
Methyl 3,5-difluoro-2-iodobenzoate is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and binding properties. The fluorine atoms enhance its stability and binding affinity, while the iodine atom makes it a versatile intermediate in various chemical reactions .
Propriétés
Formule moléculaire |
C8H5F2IO2 |
|---|---|
Poids moléculaire |
298.02 g/mol |
Nom IUPAC |
methyl 3,5-difluoro-2-iodobenzoate |
InChI |
InChI=1S/C8H5F2IO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |
Clé InChI |
GQCSMCAYDSRHJZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1)F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




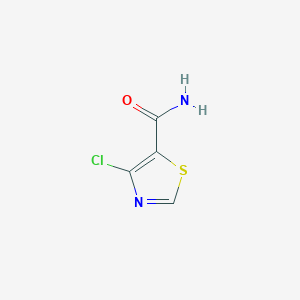
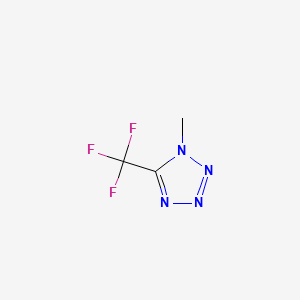
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15224284.png)
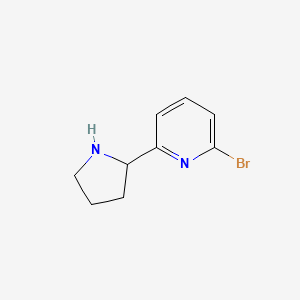

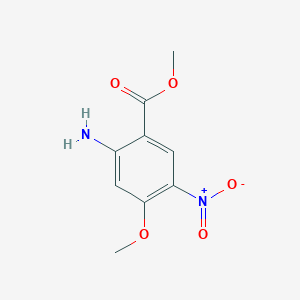
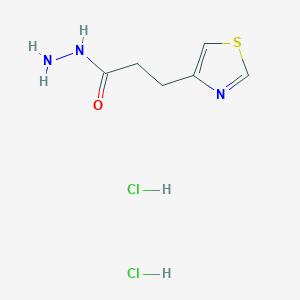

![(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol](/img/structure/B15224319.png)
